molecular formula C6H8O B1366568 (E)-3-Methylpent-2-en-4-yn-1-ol CAS No. 6153-06-6

(E)-3-Methylpent-2-en-4-yn-1-ol

Cat. No.: B1366568
CAS No.: 6153-06-6
M. Wt: 96.13 g/mol
InChI Key: ZSJHASYJQIRSLE-GQCTYLIASA-N
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Description

(E)-3-Methylpent-2-en-4-yn-1-ol is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methylpent-2-en-4-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 3-methylpent-2-en-4-yne using a Lindlar catalyst, which selectively reduces the alkyne to an alkene without affecting the existing double bond. The reaction conditions usually involve a solvent such as ethanol and a controlled atmosphere to prevent over-reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation in a continuous flow reactor. This allows for better control over reaction conditions and higher yields. The use of palladium-based catalysts is common in these processes due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methylpent-2-en-4-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Complete hydrogenation of the compound can yield 3-methylpentan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

    Oxidation: 3-Methylpent-2-en-4-ynal or 3-Methylpent-2-en-4-ynoic acid.

    Reduction: 3-Methylpentan-1-ol.

    Substitution: 3-Methylpent-2-en-4-yn-1-chloride or 3-Methylpent-2-en-4-yn-1-bromide.

Scientific Research Applications

(E)-3-Methylpent-2-en-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Methylpent-2-en-4-yn-1-ol involves its interaction with various molecular targets. The presence of both alkene and alkyne groups allows it to participate in a range of chemical reactions, making it a versatile intermediate. Its effects are mediated through the formation of reactive intermediates that can interact with biological molecules or catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-2-en-4-yne: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

    3-Methylpent-2-en-4-yn-1-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.

    3-Methylpent-2-en-4-yn-1-ol acetate: An ester derivative with different physical and chemical properties.

Uniqueness

(E)-3-Methylpent-2-en-4-yn-1-ol is unique due to its combination of alkene, alkyne, and hydroxyl functional groups, which confer a high degree of reactivity and versatility in chemical synthesis and applications.

Properties

IUPAC Name

(E)-3-methylpent-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHASYJQIRSLE-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334885
Record name (2E)-3-Methyl-2-penten-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-06-6
Record name (2E)-3-Methyl-2-penten-4-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6153-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentol trans-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-Methyl-2-penten-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-methylpent-2-en-4-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PENTOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71839QU48O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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